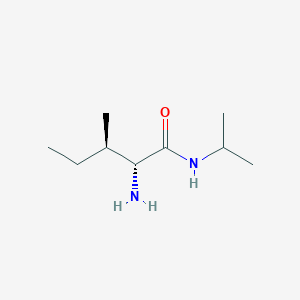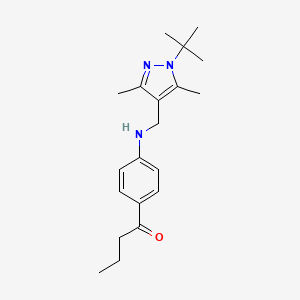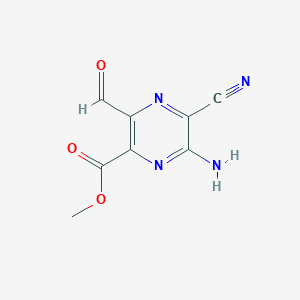
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide is a chiral compound with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide typically involves the use of chiral starting materials and enantioselective reactions. One common method is the reduction of a chiral ketone precursor using a suitable reducing agent under controlled conditions. The reaction conditions often include low temperatures and the presence of a chiral catalyst to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to separate and purify the desired enantiomer from any racemic mixtures .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of chiral catalysts and ligands for asymmetric synthesis
Mecanismo De Acción
The mechanism of action of (2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-Butanediol: A chiral diol with applications in chiral synthesis and as a building block.
(2S,3S)-2,3-Butanediol: Another stereoisomer of 2,3-butanediol with different physical and chemical properties.
(2R,3S)-3-Amino-2-hydroxybutanoic acid: A chiral amino acid with biological activity.
Uniqueness
(2R,3R)-rel-2-Amino-N-isopropyl-3-methylpentanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological molecules. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent .
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
(2R,3R)-2-amino-3-methyl-N-propan-2-ylpentanamide |
InChI |
InChI=1S/C9H20N2O/c1-5-7(4)8(10)9(12)11-6(2)3/h6-8H,5,10H2,1-4H3,(H,11,12)/t7-,8-/m1/s1 |
Clave InChI |
VCUPSOZUSVGUIK-HTQZYQBOSA-N |
SMILES isomérico |
CC[C@@H](C)[C@H](C(=O)NC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)




![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)

![2-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101770.png)


![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)


